molecular formula C12H26O3Si2 B14401608 Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate CAS No. 87696-70-6

Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate

Cat. No.: B14401608
CAS No.: 87696-70-6
M. Wt: 274.50 g/mol
InChI Key: XQTYJMWMGDXCKX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate is an organic compound with the molecular formula C12H26O3Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a butanoate backbone. This compound is often used in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl groups provide steric protection, allowing selective reactions at the keto and ester functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity. This makes it a valuable compound in various synthetic applications .

Properties

CAS No.

87696-70-6

Molecular Formula

C12H26O3Si2

Molecular Weight

274.50 g/mol

IUPAC Name

ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate

InChI

InChI=1S/C12H26O3Si2/c1-8-15-11(14)9-10(13)12(16(2,3)4)17(5,6)7/h12H,8-9H2,1-7H3

InChI Key

XQTYJMWMGDXCKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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